Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate
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Overview
Description
Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate is a chemical compound with the following properties:
- Chemical Formula : C<sub>10</sub>H<sub>10</sub>Cl<sub>2</sub>O<sub>2</sub>
- Molecular Weight : 233.09 g/mol
- CAS Number : 5317-66-8
- Structure : The compound consists of an ethyl ester group attached to an octanoic acid backbone, with two chlorine atoms substituted on the phenyl ring at positions 2 and 3.
Synthesis Analysis
The synthesis of Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate involves the reaction between ethyl benzoylformate and 2,3-dichlorophenylacetic acid . The esterification process results in the formation of the target compound.
Molecular Structure Analysis
The molecular structure of Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate is depicted as follows:
!Molecular Structure
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including hydrolysis (breaking down the ester bond), nucleophilic substitution, and oxidation. These reactions can lead to the formation of related compounds or degradation products.
Physical And Chemical Properties Analysis
- Boiling Point : Approximately 156°C at 24 Torr pressure.
- Density : Predicted density is 1.278 g/cm<sup>3</sup>.
- Solubility : Soluble in organic solvents.
Scientific Research Applications
Anticancer Prodrug Research
- Voltammetric Determination in Serum : Ethyl [4-oxo-8-(3-chlorophenyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl]acetate (ETTA), a derivative of Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate, has been explored as a new anticancer prodrug. A study demonstrated the determination of ETTA in serum using adsorptive stripping voltammetry, highlighting its potential in oncological research (Stępniowska et al., 2017).
Chemical Synthesis and Industrial Applications
- Synthesis of Chiral Precursors : Ethyl 8-chloro-6-oxooctanoate (ECOO), closely related to Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate, was efficiently reduced to form a chiral precursor for the synthesis of (R)-α-lipoic acid. This process is significant in the field of chemical synthesis and has industrial applications (Chen et al., 2014).
Crystallography and Molecular Structure Studies
- Crystal Structure Analysis : The crystal structure of molecules with structural similarities to Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate has been studied, providing insights into molecular interactions and conformation. These studies are essential for understanding the physical and chemical properties of related compounds (Jasinski et al., 2007).
Pharmaceutical Research
- Investigating Polymorphism in Pharmaceutical Compounds : The study of polymorphic forms of compounds structurally related to Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate provides insights into the challenges of analytical and physical characterization in pharmaceutical research (Vogt et al., 2013).
Material Science and Organic Electronics
- Application in Liquid Crystal Displays : Derivatives of Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate have been synthesized and evaluated for their potential application in liquid crystal displays. This highlights the compound's relevance in advanced material science and electronics (Bojinov & Grabchev, 2003).
Safety And Hazards
The compound is classified as a skin and eye irritant. Follow safety precautions when handling it.
Future Directions
Research on Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate could explore its potential applications in pharmaceuticals, agrochemicals, or materials science. Investigating its reactivity and biological activity may reveal novel uses.
Remember that this analysis is based on available data, and further research may provide additional insights. Always consult reliable sources and scientific literature for the most up-to-date information.
properties
IUPAC Name |
ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2O3/c1-2-21-15(20)11-6-4-3-5-10-14(19)12-8-7-9-13(17)16(12)18/h7-9H,2-6,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANNSLPPFDIBRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=C(C(=CC=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645744 |
Source
|
Record name | Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate | |
CAS RN |
898777-93-0 |
Source
|
Record name | Ethyl 2,3-dichloro-η-oxobenzeneoctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898777-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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